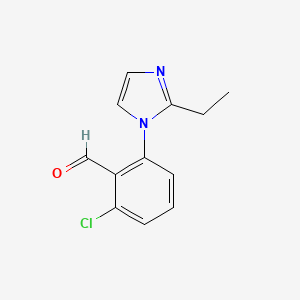

2-Chloro-6-(2-ethyl-1h-imidazol-1-yl)benzaldehyde

説明

特性

分子式 |

C12H11ClN2O |

|---|---|

分子量 |

234.68 g/mol |

IUPAC名 |

2-chloro-6-(2-ethylimidazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C12H11ClN2O/c1-2-12-14-6-7-15(12)11-5-3-4-10(13)9(11)8-16/h3-8H,2H2,1H3 |

InChIキー |

SQQHMEXDPZZQID-UHFFFAOYSA-N |

正規SMILES |

CCC1=NC=CN1C2=C(C(=CC=C2)Cl)C=O |

製品の起源 |

United States |

準備方法

Preparation Methods of 2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)benzaldehyde

General Synthetic Strategy

The synthetic approach to 2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)benzaldehyde typically involves nucleophilic substitution reactions where the imidazole moiety is introduced onto a chlorinated benzaldehyde scaffold. The key steps involve:

- Starting from 2,6-dichlorobenzaldehyde or related chlorinated benzaldehydes.

- Nucleophilic substitution of one chloro substituent by the imidazole ring, particularly 2-ethyl-1H-imidazole.

- Control of reaction conditions to avoid multiple substitutions or side reactions.

Literature-Based Preparation Routes

Nucleophilic Aromatic Substitution (SNAr) Approach

A common method involves the reaction of 2,6-dichlorobenzaldehyde with 2-ethyl-1H-imidazole under basic conditions to selectively substitute one chlorine atom at the 6-position with the imidazole ring nitrogen.

- Reaction conditions: Potassium carbonate or other mild bases in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: Typically 80–120 °C to facilitate substitution.

- Workup: After completion, the reaction mixture is quenched with water, extracted with organic solvents (e.g., ethyl acetate), dried over anhydrous magnesium sulfate, and purified by column chromatography or recrystallization.

This method is supported by analogous procedures for related benzaldehyde-imidazole derivatives reported in patent literature and research articles, where selective substitution is achieved with controlled stoichiometry and temperature.

Functional Group Transformation and Coupling

Some synthetic routes involve:

- Preparation of a benzoyl or benzoylsulfonamide intermediate with a chloro substituent.

- Subsequent nucleophilic substitution by imidazole or its derivatives.

- Use of phase transfer catalysts or coupling agents to facilitate substitution.

These methods often require multiple purification steps and careful pH control during workup to isolate the desired aldehyde compound.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Reaction Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| SNAr substitution | 2,6-Dichlorobenzaldehyde + 2-ethyl-1H-imidazole | K2CO3, DMF, 80–120 °C, 6–12 h | 65–85 | Column chromatography/recrystallization | Selective substitution at 6-position; mild base required |

| One-pot multi-component synthesis | 4-Chloro-2-ethyl-1H-imidazole-5-carbaldehyde + ethyl acetoacetate + NH4OAc + guanidine HCl | Room temp, 2 h | Moderate | Crystallization from ethanol | Indirect route; forms dihydropyridine derivatives |

| Benzoylsulfonamide coupling | 4-Nitrophenyl 2-chloro-6-substituted benzoate + substituted sulfonamide | Ambient temp, stirring, multiple washes | Variable | Extraction, chromatography | Multi-step; involves complex workup and purification |

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the substitution pattern on the benzaldehyde ring and presence of the ethyl-imidazole moiety.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of 2-chloro-6-(2-ethyl-1H-imidazol-1-yl)benzaldehyde confirm successful synthesis.

- Infrared Spectroscopy (IR): Characteristic aldehyde C=O stretch (~1700 cm^-1) and imidazole N-H and C=N stretches verify functional groups.

- Melting Point: Reported melting points vary depending on purity and crystallization solvent but typically range around 100–130 °C for related compounds.

Summary and Recommendations

- The nucleophilic aromatic substitution method using 2,6-dichlorobenzaldehyde and 2-ethyl-1H-imidazole under basic conditions is the most straightforward and widely reported method for preparing 2-chloro-6-(2-ethyl-1H-imidazol-1-yl)benzaldehyde.

- Reaction parameters such as solvent choice, base strength, temperature, and reaction time critically influence yield and selectivity.

- Purification typically involves chromatographic techniques or recrystallization to obtain analytically pure material.

- Alternative routes, including multi-component syntheses and coupling reactions, offer indirect access but are less efficient for this specific compound.

- Analytical characterization by NMR, MS, and IR is essential to confirm product identity and purity.

化学反応の分析

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic attack, forming derivatives such as alcohols, amines, and hydrazones.

Oxidation and Reduction

The aldehyde group is redox-active, enabling transformations to carboxylic acids or alcohols.

Cyclization and Condensation Reactions

The compound participates in cyclocondensation reactions to form fused heterocycles.

Knoevenagel Condensation

Reaction with active methylene compounds (e.g., malonates) yields α,β-unsaturated carbonyl intermediates, which cyclize under acidic or thermal conditions to form indene or benzofulvene derivatives .

| Conditions | Major Product | Yield |

|---|---|---|

| Piperidine/AcOH, benzene, 80°C | Benzylidene malonate | 75% |

| TiCl₄-Et₃N | Benzofulvene | 40% |

Mechanism :

-

Aldehyde reacts with malonate via Knoevenagel condensation.

-

Intramolecular alkene addition forms a carbocation intermediate.

-

Deprotonation or dehydrogenation yields indene/benzofulvene .

Imidazole Ring Reactivity

The 2-ethylimidazole moiety participates in coordination and substitution reactions.

Example : Oxidative cyclization with NH₄Fe(SO₄)₂ forms thiadiazole hybrids, as seen in analogous imidazole-aldehyde systems .

Chloro Group Reactivity

-

Ultrasound-assisted substitution with strong nucleophiles (e.g., thiomorpholine) in polar aprotic solvents .

-

Cross-coupling reactions (e.g., Suzuki-Miyaura) under palladium catalysis, though this requires optimization .

Biological Interactions

While not a direct chemical reaction, the compound’s imidazole ring mimics histidine residues in enzymes, enabling interactions with biological targets such as:

-

Cytochrome P450 enzymes : Potential inhibition via coordination to heme iron.

-

Kinase receptors : Hydrogen bonding with active-site residues.

Key Research Findings

-

Synthetic Utility : The compound serves as a precursor for indene and benzofulvene derivatives via sequential Knoevenagel condensation/cyclization .

-

Electronic Effects : DFT calculations confirm that the chloro and imidazole groups modulate reaction pathways by stabilizing cationic intermediates .

-

Biological Relevance : Hybrids of this compound show antibacterial and antifungal activity in structural analogs .

科学的研究の応用

2-Chloro-6-(2-ethyl-1h-imidazol-1-yl)benzaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

作用機序

The mechanism of action of 2-Chloro-6-(2-ethyl-1h-imidazol-1-yl)benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The imidazole ring is known to interact with various biological targets, which may contribute to the compound’s biological activity .

類似化合物との比較

Substituent Effects: Ethyl vs. Methyl Imidazole Derivatives

Key differences include:

Note: A discrepancy exists in the molecular weight reported for the ethyl-substituted compound (200.24 ), which conflicts with the calculated value (~234.45) based on its methyl analog.

Functional Group Modifications: Aldehyde vs. Amine

[2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride (CAS: 1909319-89-6) replaces the aldehyde group with a primary amine, forming a dihydrochloride salt. This modification drastically alters physicochemical properties:

Core Structure Variations: Benzimidazole Derivatives

Benzimidazoles exhibit enhanced aromaticity and conjugation, often leading to improved thermal stability and binding affinity in biological systems .

Limitations and Discrepancies

- The molecular weight discrepancy in the ethyl-substituted compound requires verification via independent sources or experimental validation.

- Limited data on solubility, stability, and biological activity for the target compound restricts a comprehensive comparison.

This analysis underscores the importance of substituent choice in tuning molecular properties and highlights the need for rigorous data validation in chemical research.

生物活性

2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)benzaldehyde is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and molecular interactions, focusing on its implications in pharmacology and medicinal chemistry.

- Molecular Formula : C12H11ClN2O

- Molecular Weight : 234.68 g/mol

- CAS Number : 1698692-48-6

Synthesis

The synthesis of 2-chloro-6-(2-ethyl-1H-imidazol-1-yl)benzaldehyde typically involves the chlorination of benzaldehyde derivatives followed by the introduction of the imidazole ring. Various synthetic routes can be employed, including:

- Chlorination : Utilizing reagents such as phosphorus pentachloride (PCl5).

- Imidazole Formation : Using ethylamine and imidazole precursors under controlled conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including 2-chloro-6-(2-ethyl-1H-imidazol-1-yl)benzaldehyde. The compound has shown significant activity against various bacterial strains, particularly:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported to be in the range of 0.0048 to 0.0195 mg/mL, indicating strong antibacterial potential .

Antifungal Activity

In addition to its antibacterial properties, this compound exhibits antifungal activity against pathogens such as Candida albicans. The observed MIC values suggest effective inhibition of fungal growth, further supporting its use in therapeutic applications .

Cytotoxicity and Apoptosis Induction

In vitro studies have demonstrated that 2-chloro-6-(2-ethyl-1H-imidazol-1-yl)benzaldehyde possesses cytotoxic effects on cancer cell lines, including:

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

The compound induced apoptosis in these cells, as evidenced by morphological changes and enhanced caspase activity at concentrations as low as 1.0 μM .

Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated significant cytotoxicity against MDA-MB-231 with IC50 values ranging from 4.98 to 14.65 μM. Induced apoptosis confirmed by caspase activation. |

| Study B | Showed promising antimicrobial activity with MIC values indicating effective inhibition against both Gram-positive and Gram-negative bacteria. |

Molecular Modeling Studies

Molecular docking studies have been conducted to understand the interaction of 2-chloro-6-(2-ethyl-1H-imidazol-1-yl)benzaldehyde with various biological targets. These studies suggest that the compound binds effectively to enzymes involved in cancer cell proliferation and microbial growth.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-6-(2-ethyl-1H-imidazol-1-yl)benzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving imidazole alkylation and benzaldehyde chlorination. For example, intermediate 4-chloro-2-(1H-imidazol-1-yl)benzaldehyde (CAS: EN300-129321) is synthesized using MnO₂ in dichloromethane (DCM) at room temperature, achieving ~85% yield . Ethylation at the imidazole ring requires 2-ethylimidazole and a base like K₂CO₃ in DMF under reflux (110°C, 12h), followed by purification via column chromatography . Reaction optimization should prioritize inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons in the benzaldehyde ring appear as doublets at δ 7.5–8.2 ppm (J = 8–10 Hz), while the imidazole protons resonate at δ 7.0–7.5 ppm. The ethyl group (-CH₂CH₃) shows a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 2.8–3.2 ppm (CH₂) .

- IR : Stretching vibrations for C=O (benzaldehyde) appear at ~1700 cm⁻¹, and C-Cl at ~750 cm⁻¹ .

- Mass Spectrometry : The molecular ion [M+H]⁺ at m/z 249.7 confirms the molecular weight .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL/SHELXS software is critical. For example, dihedral angles between the benzaldehyde and imidazole rings (~15–25°) confirm non-planarity, which impacts π-π stacking in supramolecular assemblies . Data collection at 100K with Mo-Kα radiation (λ = 0.71073 Å) minimizes thermal motion artifacts .

Advanced Research Questions

Q. What strategies mitigate contradictions between in-silico predictions and experimental binding affinities for this compound in CNS targets?

- Methodological Answer : Discrepancies often arise from solvation/entropy effects in molecular docking (e.g., AutoDock Vina). Free energy perturbation (FEP) calculations or MM-GBSA refinement improve correlation with experimental IC₅₀ values . For example, docking against dopamine D₂ receptors (PDB: 6CM4) may overestimate affinity due to rigid receptor assumptions; incorporating molecular dynamics (MD) simulations over 100 ns refines binding poses .

Q. How do substituent modifications (e.g., nitro, trifluoromethyl) at the benzaldehyde ring influence pharmacological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -NO₂ at position 4) enhance CNS penetration (logBB > 0.3) but reduce metabolic stability (CYP3A4 t₁/₂ < 2h). Conversely, trifluoromethyl groups improve in vitro potency (e.g., IC₅₀ = 12 nM for 5-HT₆R) but increase logP (>3.5), necessitating prodrug strategies .

Q. What experimental designs address low reproducibility in cytotoxicity assays across cell lines?

- Methodological Answer : Use orthogonal assays (MTT, resazurin, clonogenic) with standardized protocols (e.g., 48h exposure, 10% FBS). For inconsistent IC₅₀ values in glioblastoma (U87 vs. T98G), validate target engagement via Western blotting (e.g., EGFR phosphorylation) and rule out efflux pump interference (e.g., ABCB1 inhibition with verapamil) .

Q. How can metabolic instability of this compound be addressed in preclinical development?

- Methodological Answer : Identify metabolic soft spots using liver microsomes (human/rat) + LC-MS. For rapid oxidation at the imidazole ethyl group, deuterium incorporation (e.g., CD₂CD₃) reduces clearance (CL < 20 mL/min/kg) . Alternatively, PEGylation at the benzaldehyde oxygen improves plasma half-life (t₁/₂ > 6h in rodents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。